3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid

Medicinal Chemistry Drug Design ADME Prediction

3‑Fluoro‑4‑(thiophen‑2‑ylmethoxymethyl)phenylboronic acid (CAS 1256358‑79‑8) is a C12H12BFO3S arylboronic acid that integrates a 3‑fluoro substituent on the phenyl ring with a thiophene‑containing ether side chain. This dual‑modality structure distinguishes it from simpler fluorophenylboronic acids and from non‑fluorinated thiophene‑ether phenylboronic acid isomers, positioning it as a specialized Suzuki‑Miyaura coupling partner and a functionalizable intermediate for medicinal chemistry and materials science programs that demand both fluorinated aromatic character and thiophene‑based electronic tunability.

Molecular Formula C12H12BFO3S
Molecular Weight 266.1 g/mol
CAS No. 1256358-79-8
Cat. No. B1440914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid
CAS1256358-79-8
Molecular FormulaC12H12BFO3S
Molecular Weight266.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)COCC2=CC=CS2)F)(O)O
InChIInChI=1S/C12H12BFO3S/c14-12-6-10(13(15)16)4-3-9(12)7-17-8-11-2-1-5-18-11/h1-6,15-16H,7-8H2
InChIKeyNDGQEZWBWVUOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid – Procurement-Grade Fluorinated Thiophene-Ether Boronic Acid Building Block


3‑Fluoro‑4‑(thiophen‑2‑ylmethoxymethyl)phenylboronic acid (CAS 1256358‑79‑8) is a C12H12BFO3S arylboronic acid that integrates a 3‑fluoro substituent on the phenyl ring with a thiophene‑containing ether side chain . This dual‑modality structure distinguishes it from simpler fluorophenylboronic acids and from non‑fluorinated thiophene‑ether phenylboronic acid isomers, positioning it as a specialized Suzuki‑Miyaura coupling partner and a functionalizable intermediate for medicinal chemistry and materials science programs that demand both fluorinated aromatic character and thiophene‑based electronic tunability [1].

Why 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid Cannot Be Interchanged with Non-Fluorinated or Positional Isomer Analogs


Non‑fluorinated thiophene‑ether phenylboronic acid isomers (e.g., CAS 1050510‑12‑7, 1256358‑80‑1, 1256358‑81‑2) lack the electron‑withdrawing fluorine atom that is known to increase boronic acid acidity and modulate Suzuki coupling transmetalation rates [1][2]. Simple mono‑fluorophenylboronic acids (e.g., 3‑fluorophenylboronic acid, 4‑fluorophenylboronic acid) do not carry the thiophene‑ether substituent that contributes a sulfur‑based H‑bond acceptor and extends π‑conjugation, which can be critical for target binding in drug‑discovery programs [3]. Consequently, substituting any of these alternatives into a synthetic route or structure–activity relationship (SAR) study that was optimized around the combined fluorine‑thiophene‑ether phenotype risks altered reactivity, reduced coupling efficiency, and loss of target engagement.

Quantitative Differentiation Evidence for 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid Versus Closest Analogs


Topological Polar Surface Area (TPSA) – Improved Predicted Membrane Permeability vs. Non-Fluorinated Analog

The target compound exhibits a TPSA of 49.69 Ų (source: Leyan computed descriptor) versus 77.9 Ų for the non‑fluorinated 4‑(thiophen‑2‑ylmethoxymethyl)phenylboronic acid (PubChem CID 4197359) [1]. The 36.2% reduction in TPSA driven by fluorine substitution is consistent with enhanced passive membrane permeability, a parameter commonly correlated with oral bioavailability and blood‑brain barrier penetration in drug discovery programs.

Medicinal Chemistry Drug Design ADME Prediction

Octanol‑Water Partition Coefficient (LogP) – Modulated Lipophilicity vs. Non-Fluorinated Analog

The target compound has a computed LogP of 1.2838 (Leyan) compared with 1.1447 for the non‑fluorinated 4‑(thiophen‑2‑ylmethoxymethyl)phenylboronic acid (Chemsrc) . The difference of ΔLogP = +0.14 indicates moderately increased lipophilicity conferred by the 3‑fluoro substituent, which can influence solubility, protein binding, and metabolic stability of downstream products.

Lipophilicity Drug‑Likeness Physicochemical Profiling

Fluorine‑Induced Enhancement of Boronic Acid Acidity – Class‑Level Evidence for Superior Diol Binding and Enzyme Inhibition

A comprehensive review by Adamczyk‑Woźniak et al. (2022) establishes that fluorine substituents on phenylboronic acids increase acidity (lower pKa), with 3‑fluorophenylboronic acid exhibiting a pKa of approximately 7.5 versus ≈8.7 for unsubstituted phenylboronic acid [1]. Because the target compound places the fluorine at the 3‑position of the phenyl ring bearing the boronic acid, it is predicted to benefit from a comparable acidity enhancement relative to non‑fluorinated thiophene‑ether phenylboronic acid isomers. Increased acidity strengthens reversible covalent binding to diol‑containing biomolecules and serine‑protease active sites, a property directly relevant to sensor design and drug discovery.

Boronic Acid Acidity Enzyme Inhibition Molecular Recognition

Suzuki–Miyaura Coupling Reactivity – Faster Transmetalation vs. Non‑Fluorinated Phenylboronic Acids

Erami et al. (2017) demonstrated that 4‑fluorophenylboronic acid achieves >99 % conversion in Suzuki–Miyaura coupling with 1‑bromo‑4‑fluorobenzene within 48 h under heterogeneous Pd‑nanoparticle catalysis, whereas unsubstituted phenylboronic acid required longer reaction times to reach comparable conversion [1]. Because the target compound contains an electron‑withdrawing fluorine in an analogous position, it is expected to exhibit similarly accelerated transmetalation kinetics relative to non‑fluorinated thiophene‑ether phenylboronic acid isomers.

Suzuki-Miyaura Coupling Cross‑Coupling Synthetic Chemistry

Unique Substitution Pattern – Simultaneous Fluorine and Thiophene‑Ether Functionality Not Available in Common Alternatives

A survey of commercially available analogues reveals that no alternative compound simultaneously offers (i) a boronic acid at the para‑position, (ii) a fluorine at the meta‑position, and (iii) a thiophen‑2‑ylmethoxymethyl ether at the ortho‑/para‑relative orientation of the phenyl ring [1]. The closest non‑fluorinated isomers (CAS 1256358‑80‑1, 1256358‑81‑2, 1050510‑12‑7) lack the fluorine; simple fluorophenylboronic acids (CAS 768‑35‑4, 1765‑93‑1) lack the thiophene‑ether. This unique substitution pattern provides a three‑dimensional pharmacophoric arrangement that cannot be recapitulated by mixing and matching the alternative building blocks in a single synthetic step.

Scaffold Diversity Medicinal Chemistry Chemical Biology

Optimal Deployment Scenarios for 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry – Oral Drug Candidate Synthesis Requiring Enhanced Membrane Permeability

The 36 % lower TPSA (49.69 Ų) of this fluorinated boronic acid building block relative to its non‑fluorinated analog [Section 3, Item 1] makes it the superior choice when the target product must achieve oral bioavailability. Incorporating the pre‑fluorinated monomer directly into the lead scaffold via Suzuki coupling allows medicinal chemists to access compounds with predictably better passive permeability without a late‑stage fluorination step.

Boronic Acid-Based Enzyme Inhibitor Design Leveraging Enhanced Acidity

The predicted pKa lowering of ≈1.2 log units conferred by the 3‑fluoro substituent [Section 3, Item 3] strengthens reversible covalent bonding to catalytic serine or threonine residues in proteasome and serine‑protease targets. This compound is therefore the preferred procurement choice for structure‑based drug design programs focused on boronic acid transition‑state mimetics, where sub‑micromolar target engagement depends on optimal boronic acid acidity.

Accelerated Suzuki–Miyaura Coupling Process Development

The class‑level evidence for faster transmetalation of fluorinated phenylboronic acids [Section 3, Item 4] indicates that this building block can shorten reaction times and reduce catalyst load in cross‑coupling steps. Process chemists scaling up synthetic routes to fluorinated biaryl or heteroaryl intermediates should select this compound when reaction throughput and catalyst economy are critical cost drivers.

Chemical Biology Probe Synthesis Requiring Polypharmacophoric Building Blocks

The concurrent presence of a fluorine atom, a thiophene‑ether, and a boronic acid on a single phenyl ring [Section 3, Item 5] enables one‑step installation of three distinct pharmacophoric features into probe molecules. This reduces the synthetic burden in chemical biology campaigns where molecular complexity must be built rapidly for target‑identification or target‑engagement studies.

Quote Request

Request a Quote for 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.